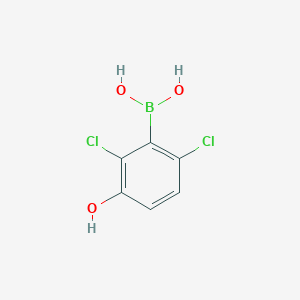

(2,6-Dichloro-3-hydroxyphenyl)boronic acid

説明

Significance of Arylboronic Acids as Key Building Blocks

Arylboronic acids are widely recognized for their role as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Their versatility is particularly evident in transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgmusechem.com The stability, generally low toxicity, and commercial availability of a wide range of arylboronic acids contribute to their widespread use in both academic and industrial research. nih.gov

The utility of arylboronic acids extends beyond their role as mere synthetic intermediates. They have found applications in materials science for the development of supramolecular structures and in medicinal chemistry as pharmacologically active compounds. researchgate.net For instance, the boronic acid functional group can interact with biological molecules, leading to the development of sensors and therapeutic agents. wikipedia.org

Overview of Boron-Containing Reagents in Catalytic Transformations

Boron-containing reagents, particularly organoboron compounds, play a significant role in a variety of catalytic transformations. researchgate.net While their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, their utility is not limited to this transformation. musechem.com Boronic acids and their derivatives can act as Lewis acid catalysts, promoting a range of organic reactions. nih.gov The electron-deficient nature of the boron atom allows it to activate substrates and facilitate bond formation.

Furthermore, the development of chiral boron catalysts has enabled the asymmetric synthesis of complex molecules. acs.org These catalysts can control the stereochemical outcome of reactions, which is crucial in the synthesis of pharmaceuticals where specific stereoisomers are often required for biological activity. The continuous development of new boron-based reagents and catalysts is expanding the toolbox of synthetic chemists, enabling the construction of increasingly complex and functional molecules. nih.gov

Historical Context and Evolution of Research on Substituted Phenylboronic Acids

The field of organoboron chemistry has a rich history, with the first synthesis of a boronic acid reported in 1860. nih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that brought arylboronic acids to the forefront of organic synthesis. musechem.comnews-medical.netwikipedia.org This palladium-catalyzed reaction between an organoboron compound and an organic halide provided a powerful and versatile method for forming carbon-carbon bonds. yonedalabs.com The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. yonedalabs.com

Since its discovery, research on substituted phenylboronic acids has evolved significantly. Early work focused on expanding the scope of the Suzuki-Miyaura reaction to include a wider range of substrates and functional groups. musechem.com More recently, research has shifted towards developing more efficient and sustainable catalytic systems, including the use of alternative metal catalysts like nickel and the development of reactions that can be performed in environmentally friendly solvents such as water. news-medical.netwikipedia.org The study of substituted phenylboronic acids continues to be an active area of research, with ongoing efforts to synthesize novel derivatives and explore their applications in various fields of chemistry. japsonline.comgoogle.com

An Exploration of Synthetic Methodologies for (2,6-Dichloro-3-hydroxyphenyl)boronic Acid and Its Analogues

The synthesis of highly substituted arylboronic acids is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound represents a structurally complex target whose synthesis necessitates robust and selective methodologies. This article focuses exclusively on the established strategies for forming the crucial carbon-boron bond in this compound and its analogues, detailing the primary synthetic routes employed in contemporary research.

特性

分子式 |

C6H5BCl2O3 |

|---|---|

分子量 |

206.82 g/mol |

IUPAC名 |

(2,6-dichloro-3-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C6H5BCl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H |

InChIキー |

SBHVNJZSAFGPBT-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1Cl)O)Cl)(O)O |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions Involving (2,6-Dichloro-3-hydroxyphenyl)boronic Acid

The coupling of this compound with various organic halides or pseudohalides, catalyzed by a palladium complex, provides a direct route to a range of substituted biaryl compounds. musechem.comnih.gov These reactions are prized for their generally mild conditions and the stability of the boronic acid starting material. nih.gov

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.com This cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-ligated palladium(0) complex. libretexts.orgchemrxiv.org This step, often considered the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar palladium(II) species. numberanalytics.comyonedalabs.com The reactivity of the organic halide generally follows the trend I > OTf > Br > Cl. libretexts.org The electron richness of the palladium catalyst, influenced by its ligands, plays a crucial role in facilitating this step; electron-rich ligands enhance the rate of oxidative addition. numberanalytics.comyonedalabs.com

Transmetalation is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. musechem.comlibretexts.org The precise mechanism of this step has been a subject of considerable debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. nih.gov

Boronate Pathway (Path A): In this pathway, the base present in the reaction mixture reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). nih.govresearchgate.net This activated boronate then reacts with the palladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center. nih.gov

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex. nih.govnih.gov This palladium hydroxo species then reacts with the neutral boronic acid. nih.govacs.org Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the more likely pathway for transmetalation. nih.govacs.org The high oxophilicity of boron is a significant driving force in this step. organic-chemistry.org

Recent research has provided evidence for the existence of pre-transmetalation intermediates with Pd-O-B linkages, supporting the viability of both pathways depending on the specific reaction conditions. chemrxiv.orgillinois.edu

The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. musechem.comlibretexts.org In this step, the two organic groups attached to the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org Bulky ligands on the palladium catalyst can promote this step. yonedalabs.com

The presence of a base is essential for the Suzuki-Miyaura coupling to proceed. nih.gov The base plays a multifaceted role, primarily in activating the organoboron species for transmetalation. researchgate.netacs.org By reacting with the boronic acid, the base increases its nucleophilicity, facilitating the transfer of the organic group to the palladium center. researchgate.net The choice of base can significantly influence the reaction's efficiency. organic-chemistry.org While strong bases can be effective, many Suzuki-Miyaura reactions are successfully carried out with milder bases like carbonates and phosphates. nih.gov The base is also involved in the formation of the active palladium(II) hydroxide complex in the oxo-palladium pathway. researchgate.netchembites.org

The Suzuki-Miyaura coupling of this compound has been explored with a variety of substituted aryl halides. The reaction generally tolerates a wide range of functional groups on both coupling partners. nih.gov However, the steric hindrance and electronic properties of the substrates can impose limitations.

The reactivity of aryl halides is influenced by the nature of the halogen, with aryl iodides and bromides being more reactive than aryl chlorides. numberanalytics.comyonedalabs.com Electron-withdrawing groups on the aryl halide can enhance reactivity, while electron-donating groups may slow it down. yonedalabs.com For this compound, the presence of two chlorine atoms ortho to the boronic acid group introduces significant steric bulk, which can influence the efficiency of the coupling with sterically demanding aryl halides.

Below is a table summarizing the typical substrate scope for the Suzuki-Miyaura coupling involving substituted aryl halides.

| Aryl Halide Type | Substituent Position | Substituent Type | Typical Reactivity |

| Aryl Iodide | para | Electron-withdrawing | High |

| Aryl Bromide | para | Electron-donating | Moderate to High |

| Aryl Chloride | ortho | Bulky | Low to Moderate |

| Heteroaryl Halide | - | Electron-deficient | Moderate to High |

The successful coupling of 2,6-dichloropyridine (B45657) with alkylboronic pinacol (B44631) esters has been demonstrated, suggesting that with appropriate catalyst systems, even challenging substrates can be utilized. nih.gov The choice of base and ligands is critical in overcoming the challenges posed by less reactive substrates like aryl chlorides. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of sterically hindered partners. researchgate.net

Influence of Catalyst Systems and Ligand Architectures on Reaction Efficiency

The efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving sterically hindered and electron-deficient arylboronic acids like this compound, is critically dependent on the choice of the catalyst system.

Catalyst Systems: Palladium-based catalysts are most commonly employed for Suzuki-Miyaura reactions. libretexts.org For challenging substrates, the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the supporting ligand is crucial for achieving high catalytic activity and turnover numbers. libretexts.org Given the steric hindrance around the boron moiety, catalyst systems that are highly active and can facilitate the transmetalation step are required.

Ligand Architectures: The design of the ligand is paramount for successful coupling of di-ortho-substituted arylboronic acids. Key features of effective ligands include:

Bulkiness: Sterically demanding ligands can promote the reductive elimination step and stabilize the active monoligated palladium species, which is often necessary for coupling hindered substrates. libretexts.org

Electron-Donating Properties: Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. libretexts.org

Several classes of phosphine ligands have been developed for these challenging couplings. For instance, biarylphosphines like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown unprecedented activity for coupling sterically hindered aryl chlorides and bromides with arylboronic acids, often at room temperature. beilstein-journals.org Another example is AntPhos, a ligand whose unique anthracenyl backbone allows for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a particularly challenging transformation. rsc.org The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective in the homocoupling of arylboronic acids. nih.gov

The table below summarizes catalyst systems often employed for challenging Suzuki-Miyaura couplings involving sterically hindered or electron-deficient partners.

| Catalyst/Precatalyst | Ligand | Substrate Type | Key Features & Findings |

| Pd(OAc)₂ | SPhos | Aryl/heteroaryl halides | High activity for hindered substrates, room temperature reactions possible. beilstein-journals.org |

| Pd-AntPhos | AntPhos | Di-ortho-substituted aryl halides | Overcomes β-hydride elimination, effective for highly hindered couplings. rsc.org |

| Pd(OAc)₂ | NHC Ligands | Arylboronic acids | Efficient for oxidative homocoupling reactions. nih.gov |

| Palladacycles | None (or simple phosphines) | Aryl halides | Thermally stable, often require lower catalyst loading. libretexts.org |

For a substrate like this compound, a catalyst system featuring a bulky, electron-rich phosphine ligand would likely be required to overcome the steric hindrance and electronic deactivation to achieve efficient cross-coupling.

Understanding and Mitigating Side Reactions

In transition-metal-catalyzed reactions, arylboronic acids are susceptible to several side reactions that can diminish the yield of the desired product. For this compound, the most pertinent of these are protodeboronation and oxidative homocoupling.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, consuming the boronic acid starting material. ed.ac.uk This process can be catalyzed by acid, base, or metal species.

Acid-Catalyzed Protodeboronation: This mechanism typically involves the ipso-protonation of the aromatic ring, followed by the cleavage of the C–B bond. Studies have shown that electron-donating groups on the aryl ring generally accelerate acid-catalyzed protodeboronation, while electron-withdrawing groups, such as the chloro-substituents in this compound, tend to retard this process. acs.org Consequently, highly electron-deficient arylboronic acids show negligible susceptibility to acid-catalyzed protodeboronation. acs.orgcore.ac.uk

Base-Catalyzed Protodeboronation: This is a particularly significant side reaction for electron-deficient arylboronic acids, especially those with ortho-substituents. acs.orgacs.org The reaction proceeds via the formation of a more reactive tetrahedral arylboronate anion [ArB(OH)₃]⁻ in the presence of a base. ed.ac.uk For arylboronic acids with two ortho electron-withdrawing groups, such as 2,6-dihalogenated phenylboronic acids, a rapid and quantitative protodeboronation is often observed in aqueous basic conditions (e.g., at pH > 12). acs.orgnih.gov The mechanism for these highly electron-deficient systems can involve a rate-limiting cleavage of the C–B bond from the boronate intermediate, potentially forming a transient aryl anion which is then protonated by the solvent. acs.orgnih.gov This high susceptibility to base-catalyzed protodeboronation is a major challenge in Suzuki-Miyaura couplings of compounds like this compound, as these reactions are typically run under basic conditions. ed.ac.uk

Metal-Catalyzed Protodeboronation: Certain transition metals, including copper and silver, can catalyze the protodeboronation of arylboronic acids. For example, a silver-catalyzed protodeboronation in the presence of a base has been developed. libretexts.org

To mitigate protodeboronation, strategies include using anhydrous conditions, employing "slow-release" boronic acid precursors like trifluoroborates or MIDA boronates, or designing specialized catalysts and reaction conditions that favor the cross-coupling pathway. ed.ac.uk

Another common side reaction in palladium-catalyzed cross-couplings is the oxidative homocoupling of the arylboronic acid to form a symmetrical biaryl (Ar-Ar). This reaction is particularly prevalent when the reaction mixture is exposed to oxygen.

The mechanism is understood to involve the Pd(0) catalyst. nih.gov In the presence of dioxygen (O₂), the Pd(0) species is oxidized to form a palladium peroxo complex, (η²-O₂)PdL₂. This peroxo complex is highly reactive towards the oxophilic boron atom of the arylboronic acid. It reacts with two molecules of the arylboronic acid to ultimately generate a diarylpalladium(II) complex, trans-Ar₂PdL₂. Reductive elimination from this complex releases the symmetrical biaryl product and regenerates a Pd(0) species, which can re-enter the catalytic cycle. nih.gov

For this compound, this would lead to the formation of 2,2',6,6'-tetrachloro-3,3'-dihydroxybiphenyl. To minimize this side reaction, it is standard practice to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Other Carbon-Carbon Bond Forming Reactions Involving Arylboronic Acids

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety can participate in a range of other valuable C-C bond-forming transformations.

Chemoselective Transformations Utilizing the Boronic Acid Moiety

The multifunctionality of a compound like this compound, which contains chloro, hydroxyl, and boronic acid groups, presents opportunities for chemoselective reactions where one functional group reacts in preference to others.

The boronic acid group can be selectively targeted for various transformations. For instance, basic biphasic reaction conditions can enable the selective formation and phase transfer of a boronic acid's trihydroxyboronate anion, allowing for its chemoselective oxidation in the presence of a boronic acid pinacol ester (BPin). researchgate.net This principle of controlling the speciation and reactivity of boron species can be harnessed to perform selective reactions on one of multiple boron moieties within a molecule or in a mixture. nih.gov

Furthermore, the boronic acid itself can act as a transient protecting or directing group, or it can be converted into other functionalities. For example, ipso-nitration of arylboronic acids can be achieved using reagents like iron nitrate, replacing the boronic acid group with a nitro group. acs.org This highlights the potential to use the C–B bond as a synthetic linchpin, installing it early in a synthesis and then transforming it into a different functional group at a later stage, a strategy that would be highly valuable for the selective functionalization of the heavily substituted ring of this compound.

Organoboron Compound Derivatization and Post-Synthetic Functionalization

The presence of both a boronic acid and a phenolic hydroxyl group on the same scaffold allows for a range of post-synthetic modifications. These transformations are crucial for fine-tuning the compound's properties for applications in areas like cross-coupling reactions and the synthesis of complex molecules.

Conversion to Boronic Esters and Organotrifluoroborates

Boronic acids are often converted into boronic esters and organotrifluoroborates to enhance their stability, modify their reactivity, and facilitate purification. These derivatives are widely employed in modern organic synthesis.

Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable and easily handled boronic acid surrogates. The conversion of this compound to its corresponding potassium trifluoroborate salt is typically achieved by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). The reaction is often performed in a solvent such as methanol (B129727) and may require heating to drive the conversion to completion. The resulting potassium (2,6-dichloro-3-hydroxyphenyl)trifluoroborate precipitates from the reaction mixture and can be isolated by filtration. These trifluoroborate salts exhibit enhanced stability towards air and moisture and are competent partners in various palladium-catalyzed cross-coupling reactions.

Table 1: General Conditions for Derivatization of Arylboronic Acids

| Derivative | Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Pinacol Boronate Ester | Pinacol, MgSO₄ or Dean-Stark | Diethyl ether, Toluene (B28343) | Room temperature to reflux |

| Potassium Trifluoroborate | KHF₂ | Methanol/Water | Room temperature to 70°C |

Note: The conditions presented are general and may require optimization for the specific substrate, this compound.

Selective Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers a handle for further molecular elaboration through reactions like etherification and esterification. A key challenge in these transformations is the selective reaction at the hydroxyl group without engaging the boronic acid moiety.

Selective Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method for preparing aryl ethers. For this compound, this would first involve deprotonation of the phenolic hydroxyl with a suitable base to form the phenoxide. The choice of base and reaction conditions is critical to avoid decomposition or unwanted side reactions involving the boronic acid. Subsequent reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the desired ether. Protection of the boronic acid group, for instance as a pinacol ester, prior to etherification can be a strategic approach to ensure selectivity.

Selective Esterification: The phenolic hydroxyl can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. Similar to etherification, achieving selectivity for the hydroxyl group over the boronic acid is paramount. The use of a non-nucleophilic base and controlled reaction conditions are important considerations. Alternatively, protecting the boronic acid as an ester before carrying out the acylation can provide a more robust route to the desired O-acylated product. Subsequent deprotection of the boronic ester would then yield the functionalized boronic acid.

Table 2: Potential Reagents for Selective Functionalization of the Phenolic Hydroxyl Group

| Transformation | Reagent Class | Example Reagents | Base |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, Cs₂CO₃ |

| O-Acylation (Esterification) | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Pyridine, Triethylamine |

Note: These are representative reagents and conditions. The optimal choice will depend on the specific substrate and desired product, and may require prior protection of the boronic acid group.

Spectroscopic and Computational Characterization of 2,6 Dichloro 3 Hydroxyphenyl Boronic Acid and Relevant Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For (2,6-Dichloro-3-hydroxyphenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy would be employed to fully characterize its structure in solution.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to provide key information about the number, connectivity, and chemical environment of the protons. The aromatic region would be of particular interest. The phenyl ring contains two protons, and their chemical shifts and coupling patterns would be dictated by the substitution pattern.

The proton ortho to the hydroxyl group and meta to the boronic acid group would likely appear as a doublet, coupled to the adjacent aromatic proton. Similarly, the proton meta to the hydroxyl group and ortho to the boronic acid would also present as a doublet. The exact chemical shifts would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the two chlorine atoms and the boronic acid group. The hydroxyl proton and the two protons of the boronic acid moiety would likely appear as broad singlets due to chemical exchange with the solvent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Broad s | N/A | Ar-OH |

| Data not available | Broad s | N/A | B(OH)₂ |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals would be expected for the six carbons of the benzene (B151609) ring. The carbon atom attached to the boronic acid group (C-B bond) often exhibits a broader signal and its chemical shift can be difficult to determine precisely. The chemical shifts of the other carbon atoms are influenced by the attached functional groups. The carbon bearing the hydroxyl group would be shifted downfield, as would the carbons bonded to the chlorine atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | C-B |

| Data not available | C-Cl |

| Data not available | C-Cl |

| Data not available | C-OH |

| Data not available | C-H |

| Data not available | C-H |

¹¹B NMR Spectral Analysis for Boron Speciation and Coordination

¹¹B NMR spectroscopy is a powerful technique specifically for probing the environment of the boron atom. Boronic acids typically exist in equilibrium with their corresponding boroxines (cyclic anhydrides) in solution. The position of the ¹¹B NMR signal is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For a tricoordinate boronic acid, a relatively broad signal is expected in the range of δ 27-33 ppm. The formation of a tetracoordinate boronate species, for instance through interaction with a Lewis base, would result in a significant upfield shift of the ¹¹B signal.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures allows for predictions of its solid-state characteristics.

Determination of Molecular Geometry and Bond Parameters

A crystal structure would confirm the planar geometry of the phenyl ring and the trigonal planar geometry around the boron atom of the boronic acid group. Key bond lengths, such as the C-B, B-O, C-Cl, and C-O bonds, and bond angles within the molecule would be precisely determined. These parameters would provide insight into the electronic effects of the various substituents on the molecular geometry.

Table 3: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-B | Data not available |

| B-O | Data not available |

| C-Cl | Data not available |

| C-O (hydroxyl) | Data not available |

| **Bond Angles (°) ** | |

| O-B-O | Data not available |

| C-B-O | Data not available |

| C-C-Cl | Data not available |

| C-C-O | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, boronic acid molecules are known to form extensive networks of intermolecular hydrogen bonds. The hydroxyl group of the phenol (B47542) and the two hydroxyl groups of the boronic acid moiety are all capable of acting as both hydrogen bond donors and acceptors. It is highly probable that this compound would form dimeric structures or extended chains and sheets through hydrogen bonding between the boronic acid groups. The phenolic hydroxyl group could also participate in these hydrogen bonding networks, further influencing the crystal packing. The chlorine atoms, while not strong hydrogen bond acceptors, could participate in weaker halogen bonding interactions.

Mass Spectrometry Techniques for Molecular Weight and Purity Assessment

Mass spectrometry serves as a fundamental tool for determining the molecular weight and assessing the purity of this compound. This section explores the application of high-resolution mass spectrometry and coupled liquid chromatography-mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing a precise measurement of the molecular mass of this compound, which allows for the determination of its elemental composition with high accuracy. The exact mass of this compound (C₆H₅BCl₂O₃) can be calculated by summing the masses of its constituent atoms (Carbon-12, Hydrogen-1, Boron-11, Chlorine-35, and Oxygen-16). This theoretical mass can then be compared to the experimentally determined value from HRMS.

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ (C₆H₅B³⁵Cl₂O₃) | 205.9537 | 100.0 |

| [M+2]⁺ (C₆H₅B³⁵Cl³⁷ClO₃) | 207.9508 | 65.0 |

| [M+4]⁺ (C₆H₅B³⁷Cl₂O₃) | 209.9478 | 10.5 |

Note: This table presents theoretical values. Experimental data may vary slightly.

Coupled Techniques (LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the analysis of boronic acids. researchgate.netresearchgate.net These methods are particularly useful for separating the target compound from impurities and for providing simultaneous structural information. researchgate.net

In a typical LC-MS analysis of a compound like this compound, a reversed-phase column would likely be employed. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov The retention time of the compound is dependent on its polarity and the specific chromatographic conditions used.

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, detects the ions produced from the eluting compound. For this compound, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids, detecting the deprotonated molecule [M-H]⁻. nih.gov The use of tandem mass spectrometry (MS/MS) can provide further structural confirmation through fragmentation analysis. researchgate.netresearchgate.net

| Parameter | Typical Value/Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 204.9 (for [M-H]⁻) |

Note: These are generalized conditions and would require optimization for the specific compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational aspects of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While an experimental spectrum for this specific compound is not widely published, the expected vibrational modes can be predicted based on the analysis of related compounds such as 2,6-dichlorophenol (B41786) nih.govchemicalbook.com and 3-hydroxyphenylboronic acid. thermofisher.comresearchgate.net

Key expected vibrational frequencies include:

O-H stretching (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

O-H stretching (boronic acid): Also in the 3200-3600 cm⁻¹ region, often overlapping with the phenolic O-H stretch.

C-H stretching (aromatic): Peaks in the 3000-3100 cm⁻¹ range.

C=C stretching (aromatic): Characteristic absorptions around 1450-1600 cm⁻¹.

B-O stretching: Strong bands typically observed in the 1300-1400 cm⁻¹ region.

C-O stretching (phenolic): A band around 1200-1260 cm⁻¹.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | 3200-3600 (broad) |

| Boronic acid O-H | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1450-1600 |

| B-O | 1300-1400 |

| Phenolic C-O | 1200-1260 |

| C-Cl | 600-800 |

Note: These are predicted ranges based on related compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the aromatic ring and non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Analysis of similar molecules like 1,3-dichlorobenzene (B1664543) can offer insights into the expected spectral features. nih.gov

Key expected Raman shifts include:

Aromatic ring breathing modes: Strong, sharp peaks in the 1000-1600 cm⁻¹ region.

C-Cl stretching: Bands in the 600-800 cm⁻¹ region, which are also IR active.

Symmetric B-O stretching: A characteristic Raman band.

Computational studies on similar molecules like 1,3-dichlorobenzene have been used to assign the fundamental vibrational modes. nih.gov A similar approach, combining experimental data with theoretical calculations, would be invaluable for a complete vibrational analysis of this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | 1000-1600 |

| C-Cl Stretch | 600-800 |

| Symmetric B-O Stretch | ~1350 |

Note: These are predicted ranges based on related compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other substituted phenols. nih.gov Phenol itself typically shows an absorption maximum (λmax) around 270-280 nm. docbrown.info The presence of two electron-withdrawing chlorine atoms and an electron-donating hydroxyl group on the benzene ring will influence the position and intensity of the absorption bands. Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can accurately predict the spectral shifts caused by substitution. nih.gov For this compound, a λmax in the range of 280-290 nm can be anticipated.

Fluorescence spectroscopy of phenylboronic acids can be complex and is often dependent on factors like pH and solvent polarity. core.ac.uknih.gov The fluorescence properties of this compound are not well-documented. However, studies on other halogenated phenylboronic acids suggest that they can exhibit fluorescence, although the quantum yields may vary. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence. Further experimental and computational studies would be necessary to fully characterize the electronic emission properties of this compound.

| Spectroscopic Parameter | Predicted Value |

| UV-Vis λmax | 280-290 nm |

| Fluorescence Emission λmax | Data not available |

Note: The UV-Vis λmax is an estimation based on related compounds. Fluorescence data requires experimental determination.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies serve as powerful tools for elucidating the intrinsic properties and reactivity of this compound. These theoretical approaches provide insights at the molecular level that are often complementary to experimental findings, offering a detailed understanding of the electronic structure, conformational preferences, and reaction pathways of this and related species.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of boronic acids due to its favorable balance of accuracy and computational cost.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to locate the minimum energy structures. For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring. The dihedral angle between the C-B bond and the plane of the phenyl ring, as well as the orientation of the two hydroxyl groups, dictates the conformational landscape.

For substituted phenylboronic acids, several conformers can exist due to the rotation around the C-B bond and the O-B bonds. nih.govrsc.org In the case of this compound, the presence of bulky chlorine atoms at the ortho positions is expected to impose significant steric hindrance, likely influencing the preferred conformation. It is anticipated that the boronic acid group will be twisted out of the plane of the phenyl ring to minimize steric repulsion with the adjacent chlorine atoms. Furthermore, intramolecular hydrogen bonding between the hydroxyl group on the phenyl ring and one of the hydroxyl groups of the boronic acid moiety, or between the hydroxyl groups of the boronic acid itself, could play a role in stabilizing certain conformations. rsc.org

A comprehensive conformational search would typically identify several low-energy conformers. The relative energies of these conformers provide insight into their population at a given temperature. While specific data for this compound is not available, a hypothetical representation of key geometrical parameters for a low-energy conformer is presented in Table 1.

| Parameter | Predicted Value |

| C-B Bond Length | ~1.55 Å |

| B-O Bond Lengths | ~1.37 Å |

| C-C-B-O Dihedral Angle | 45-60° |

| O-B-O Angle | ~118° |

| Intramolecular H-bond (O-H···O) | Possible |

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Low-Energy Conformer of this compound.

The electronic structure of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap generally implies higher reactivity. The calculated HOMO and LUMO energies can be used to predict the molecule's behavior in various chemical reactions.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Phenyl ring, O, Cl atoms |

| LUMO | -1.0 to -2.0 | Boron atom, phenyl ring |

| HOMO-LUMO Gap | 4.5 to 6.5 | - |

Table 2: Hypothetical FMO Analysis Data for this compound.

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹¹B NMR chemical shifts is a valuable application of DFT. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared with experimental data to confirm the structure. For this compound, the calculated ¹¹B chemical shift would be characteristic of a trigonal boronic acid. The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the chloro and hydroxyl substituents.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. illinois.edu The calculated frequencies correspond to the different vibrational modes of the molecule, such as O-H stretching, B-O stretching, and C-Cl stretching. Comparing the calculated and experimental spectra can help in identifying the compound and understanding its vibrational properties.

| Parameter | Predicted Range | Key Vibrational Modes |

| ¹¹B NMR Chemical Shift | 25 - 35 ppm | - |

| O-H Stretching Frequencies | 3200 - 3600 cm⁻¹ | Free and H-bonded OH groups |

| B-O Stretching Frequencies | 1300 - 1400 cm⁻¹ | Boronic acid moiety |

| C-Cl Stretching Frequencies | 600 - 800 cm⁻¹ | Dichlorophenyl ring |

Table 3: Predicted Spectroscopic Parameters for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. rsc.orgyoutube.comacs.org DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. youtube.com

For a reaction involving this compound, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of a Suzuki-Miyaura coupling. nih.gov The calculation of the activation energies associated with the transition states for each step would reveal the rate-determining step of the reaction. The steric bulk and electronic effects of the dichloro and hydroxyl substituents would be expected to influence the energetics of the catalytic cycle. For instance, the steric hindrance from the ortho-chlorine atoms might affect the approach of the boronic acid to the metal center during the transmetalation step.

Investigation of Intermolecular Interactions and Supramolecular Assembly

In the solid state, phenylboronic acids are known to form supramolecular structures through intermolecular interactions, primarily hydrogen bonding. nih.govrsc.org The boronic acid functional group is an excellent hydrogen bond donor and acceptor, leading to the formation of dimers and extended networks. nih.govrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Complex Natural Products and Bioactive Scaffolds

Arylboronic acids are fundamental building blocks in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. fujifilm.com This reaction forges carbon-carbon bonds between an organoboron compound and an organohalide, a cornerstone strategy for constructing the complex carbon skeletons of natural products and pharmaceuticals. mdpi.comnih.gov

While direct examples involving (2,6-Dichloro-3-hydroxyphenyl)boronic acid are not prominent, its structure is emblematic of a challenging yet valuable substrate. The two chlorine atoms provide steric hindrance around the boronic acid group, which could influence reaction kinetics and selectivity. The hydroxyl group offers a site for further functionalization or can direct metallation reactions to other positions on the ring.

Potential Synthetic Applications:

Access to Polychlorinated Biaryls: The compound could be used in Suzuki-Miyaura couplings to synthesize complex biaryl structures containing a 2,6-dichloro-3-hydroxyphenyl motif. Such motifs are found in some natural products and are explored in medicinal chemistry for their unique conformational and electronic properties.

Scaffold for Bioactive Molecules: The combination of a phenol (B47542) and a biaryl linkage is a common feature in many biologically active compounds. This boronic acid could serve as a key precursor for libraries of compounds to be screened for various therapeutic activities, such as enzyme inhibition or as receptor ligands. nih.gov The synthesis of peptidyl boronic acids, for example, has led to important drugs like the proteasome inhibitor bortezomib. nih.govnih.gov

Integration into Functional Organic Materials and Polymeric Structures

The field of materials science has increasingly embraced arylboronic acids for the creation of "smart" or functional materials. rsc.org This is largely due to the boronic acid's ability to form reversible covalent bonds (boronate esters) with diols. sigmaaldrich.com This dynamic covalent chemistry is the foundation for self-healing polymers, stimuli-responsive hydrogels, and chemical sensors. rsc.orgnih.gov

The this compound molecule possesses both the boronic acid group, for forming boronate esters, and a phenolic hydroxyl group, which could be incorporated into a polymer backbone (e.g., polyesters or polyethers).

Hypothetical Material Applications:

| Material Type | Potential Function | Role of this compound |

| Responsive Hydrogels | pH or saccharide sensing | The boronic acid moiety can cross-link with diol-containing polymers (like polyvinyl alcohol). The stability of these links is pH-dependent, allowing the gel to swell or degrade in response to pH changes. rsc.org |

| Self-Healing Polymers | Autonomous damage repair | Incorporation into a polymer network would introduce dynamic boronate ester bonds. When the material is damaged, these bonds can break and reform, restoring the material's integrity. rsc.org |

| Functionalized Surfaces | Biomolecule capture | Surfaces functionalized with this molecule could be used to selectively bind and detect glycoproteins or other diol-containing biomolecules for diagnostic applications. |

| Boron-Doped Carbons | Catalysis, sensing | Pyrolysis of polymers containing this boronic acid could lead to the formation of boron-doped carbon materials with unique electronic and catalytic properties. 3-Hydroxyphenylboronic acid has been used to prepare boron/nitrogen-doped polymer microspheres. sigmaaldrich.com |

Development of Novel Synthetic Methodologies Based on Arylboronic Acid Reactivity

Beyond the Suzuki coupling, the carbon-boron bond is a versatile functional group that can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. nih.gov Research is continually expanding the toolkit of reactions for arylboronic acids, including transition-metal-free transformations. nih.gov

The specific substitution pattern of this compound makes it an interesting test case for new methodologies. The steric crowding from the ortho-chlorine substituents and the electronic effects of all three groups (two electron-withdrawing chloro groups and one electron-donating hydroxyl group) present a unique challenge for reactivity and selectivity.

Areas for Methodological Development:

ipso-Functionalization: Transition-metal-free methods for the direct conversion of the C-B bond to a C-OH or C-NH2 bond are of great interest. nih.gov Testing such methods on a sterically hindered and electronically complex substrate like this would be a robust evaluation of a new reaction's scope.

Directed C-H Borylation: The existing hydroxyl and chloro groups could be used as directing groups to install a second boronic acid moiety onto the ring at a specific position, creating a valuable bifunctional building block. nih.gov

Catalytic Dicarbofunctionalization: Nickel-catalyzed reactions that functionalize unactivated alkenes with an aryl group from a boronic acid and another group from an alkyl halide are an emerging area. researchgate.net The electronic properties of this specific arylboronic acid could influence the efficiency and selectivity of such advanced transformations.

Emerging Research Directions and Future Prospects in Boron Chemistry

The future of boron chemistry is geared towards creating increasingly complex and functional molecules for specific tasks in medicine, materials, and catalysis. mdpi.commdpi.com Polysubstituted arylboronic acids like this compound are at the forefront of this trend.

Future Outlook:

Medicinal Chemistry: The unique substitution pattern could be leveraged to design highly specific enzyme inhibitors. The boronic acid can act as a warhead that forms a covalent bond with a serine residue in an enzyme's active site, while the substituted phenyl ring provides specific interactions with other parts of the binding pocket, enhancing potency and selectivity.

Materials Science: There is a drive to create materials with multiple responsive properties. For example, a polymer incorporating this molecule could potentially respond to both pH (via the boronic acid) and redox stimuli (via the phenol), leading to more sophisticated sensors or drug delivery vehicles. rsc.org

Catalysis: As our understanding of reaction mechanisms deepens through tools like density functional theory (DFT), it may become possible to design catalysts that can overcome the steric hindrance of substrates like this compound, opening up new synthetic pathways to previously inaccessible molecules. mdpi.com The development of more robust ligands for palladium or nickel could enable its efficient use in a wider range of cross-coupling reactions. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2,6-dichloro-3-hydroxyphenyl)boronic acid, and how do substituents influence yield?

- Methodological Answer : The compound can be synthesized via Miyaura borylation using palladium catalysts. Substituents like chlorine and hydroxyl groups impact steric and electronic effects:

- Chlorine (electron-withdrawing) enhances electrophilicity but may reduce coupling efficiency in Suzuki reactions due to steric hindrance .

- Hydroxyl groups require protection (e.g., silylation) during synthesis to prevent side reactions. Deprotection is achieved via mild acidic hydrolysis .

- Example Protocol : Start with 2,6-dichloro-3-hydroxybromobenzene, react with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) in THF at 80°C for 12 h. Yield typically ranges 60–75% after purification .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- ¹H NMR : Key peaks include a singlet for -B(OH)₂ (~8.5 ppm) and aromatic protons split by chlorine/hydroxyl substituents (δ 7.2–7.8 ppm). Dimerization via hydrogen bonding may cause peak broadening .

- Elemental Analysis : Confirm boron content (theoretical: ~4.2%) via ICP-MS .

Q. What are optimal storage conditions to prevent decomposition?

- Methodological Answer :

- Store at 0–6°C under inert gas (Ar/N₂) to avoid oxidation of the boronic acid moiety.

- Lyophilization improves stability for long-term storage (>6 months). Decomposition rates increase at >25°C (t½ ~14 days) .

Advanced Research Questions

Q. How does the hydroxyl group influence Suzuki-Miyaura cross-coupling efficiency compared to methoxy analogs?

- Methodological Answer :

- The hydroxyl group reduces reactivity due to hydrogen bonding with the boronic acid, slowing transmetallation. Replace with methoxy for ~20% higher yields .

- Optimization : Use K₂CO₃ as base in DMF/H₂O (3:1) at 90°C. Add 10 mol% CuI to stabilize intermediates .

- Data : Yields drop from 85% (methoxy analog) to 62% (hydroxy) in coupling with 4-bromotoluene .

Q. Can this compound act as a sensor for diols or anions, and what modifications enhance selectivity?

- Methodological Answer :

- The hydroxyl group enables dual interaction: boronic acid binds diols (e.g., glucose), while -OH participates in H-bonding.

- Modifications : Introduce fluorophores (e.g., dansyl) at the para position. Fluorescence quenching at pH 9.0 shows linear response for fructose (Kd = 1.2 mM) .

- Competing Interactions : Anions (e.g., F⁻) bind to boron, reducing diol sensitivity. Use bulky substituents (e.g., 2,6-dichloro) to block anion access .

Q. What computational models predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* level shows LUMO (-1.8 eV) localized on boron, favoring nucleophilic attack. Chlorine substituents lower LUMO by 0.3 eV vs. non-chlorinated analogs .

- MD Simulations : Hydroxyl group forms stable H-bonds with water (lifetime ~50 ps), reducing solubility in nonpolar solvents. Use DMSO for >90% solvation .

Q. How does pH affect oxidative deboronation, and what byproducts form?

- Methodological Answer :

- H₂O₂ Reaction : At pH >10, deboronation to 2,6-dichloro-3-hydroxybenzene occurs via nucleophilic attack (k = 0.042 s⁻¹). Monitor by UV-Vis (λmax shift from 270 nm to 310 nm) .

- Byproducts : Trace 3-chloro-6-hydroxybenzoic acid forms via radical pathways. Suppress with 1 mM TEMPO .

Key Considerations for Experimental Design

- Steric Effects : Ortho-chlorine groups hinder coupling; use microwave irradiation (120°C, 20 min) to enhance kinetics .

- Lewis Acidity : The compound’s moderate acidity (Gutmann-Beckett AN = 58) enables catalysis in aldol condensations .

- Toxicity : LD50 (rat, oral) = 320 mg/kg; handle with nitrile gloves and fume hood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。